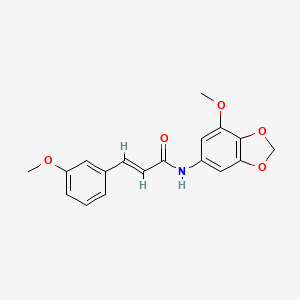

(2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (2E)-N-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamid ist ein organisches Molekül, das sich durch seine einzigartige Struktur auszeichnet, die einen Benzodioxolring und eine Methoxyphenylgruppe umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-N-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamid umfasst typischerweise die folgenden Schritte:

Bildung des Benzodioxolrings: Der Benzodioxolring kann durch Cyclisierung von Brenzcatechinderivaten mit Methylenchlorid unter sauren Bedingungen synthetisiert werden.

Kopplung mit der Methoxyphenylgruppe: Die Methoxyphenylgruppe wird über eine Friedel-Crafts-Acylierungsreaktion eingeführt, bei der das Benzodioxolderivat mit 3-Methoxybenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert.

Bildung der Amidbindung: Der letzte Schritt beinhaltet die Bildung der Amidbindung durch die Reaktion des Zwischenprodukts mit einem geeigneten Amin unter dehydrierenden Bedingungen, häufig unter Verwendung von Reagenzien wie Thionylchlorid oder Carbodiimiden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren zur Steigerung der Reaktionsgeschwindigkeit und Ausbeute sowie die Implementierung von Prinzipien der grünen Chemie, um Abfall und Umweltauswirkungen zu minimieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Amid angreifen und sie möglicherweise in ein Amin umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzodioxolring stattfinden, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Brom oder Salpetersäure können verwendet werden, um Halogenierungen oder Nitrierungsreaktionen durchzuführen.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Aminerivate.

Substitution: Halogenierte oder nitrierte Benzodioxolverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2E)-N-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, wodurch es wertvoll für die Entwicklung neuer Materialien und Katalysatoren ist.

Biologie und Medizin

Im Bereich der Biologie und Medizin hat sich diese Verbindung als potenzielles Pharmakophor für die Entwicklung neuer Medikamente erwiesen. Seine strukturellen Merkmale begünstigen Wechselwirkungen mit biologischen Zielmolekülen, was es zu einem Kandidaten für die Entwicklung von entzündungshemmenden, krebshemmenden und antimikrobiellen Wirkstoffen macht.

Industrie

Industriell kann die Verbindung bei der Produktion von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt werden. Ihre Stabilität und Reaktivität machen sie geeignet für Anwendungen, die dauerhafte und funktionelle Materialien erfordern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene donors under acidic conditions.

Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Amide Formation: The final step involves the coupling of the benzodioxole derivative with a methoxyphenylprop-2-enamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used as a probe to study enzyme interactions.

Medicine

Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Material Science: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

Der Wirkungsmechanismus von (2E)-N-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Benzodioxolring und die Methoxyphenylgruppe ermöglichen die Bindung an Enzyme und Rezeptoren, wodurch deren Aktivität möglicherweise gehemmt wird. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. entzündungshemmender oder krebshemmender Aktivität, abhängig vom jeweiligen Zielmolekül und dem beteiligten Signalweg.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2E)-N-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamid

- (2E)-N-(4-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamid

- (2E)-N-(3,4-Methylendioxyphenyl)-3-(3-methoxyphenyl)prop-2-enamid

Einzigartigkeit

Die Einzigartigkeit von (2E)-N-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamid liegt in seinem Benzodioxolring, der ihm einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es in bestimmten chemischen Reaktionen reaktiver und möglicherweise wirksamer in biologischen Anwendungen im Vergleich zu seinen Analogen.

Eigenschaften

Molekularformel |

C18H17NO5 |

|---|---|

Molekulargewicht |

327.3 g/mol |

IUPAC-Name |

(E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H17NO5/c1-21-14-5-3-4-12(8-14)6-7-17(20)19-13-9-15(22-2)18-16(10-13)23-11-24-18/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+ |

InChI-Schlüssel |

SKUFMDRNQAORCO-VOTSOKGWSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC3=C(C(=C2)OC)OCO3 |

Kanonische SMILES |

COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C(=C2)OC)OCO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)

![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)

![2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11049363.png)

![1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)

![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)

![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)

![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)

![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)

![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049412.png)